molecular formula C11H21NO4S B13005144 Boc-D-HoMet-OH

Boc-D-HoMet-OH

Cat. No.: B13005144
M. Wt: 263.36 g/mol
InChI Key: BBKWPHNJSWWLBV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-D-HoMet-OH typically involves the protection of the amino group of D-homomethionine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile . The reaction conditions are mild, often performed at room temperature, and the product is isolated through simple filtration and drying processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-D-HoMet-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-HoMet-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-HoMet-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-homomethionine, preventing unwanted side reactions during the synthesis process. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-HoMet-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the homomethionine side chain. This makes it particularly useful in the synthesis of peptides and proteins with specific structural and functional properties .

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

BBKWPHNJSWWLBV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCSC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCSC)C(=O)O

Origin of Product

United States

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